tert-Butyl (4-aminobutyl)carbamate hydrochloride tert-Butyl (4-aminobutyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 33545-98-1
VCID: VC21538635
InChI: InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H
SMILES: CC(C)(C)OC(=O)NCCCC[NH3+].[Cl-]
Molecular Formula: C9H21ClN2O2
Molecular Weight: 224.73 g/mol

tert-Butyl (4-aminobutyl)carbamate hydrochloride

CAS No.: 33545-98-1

VCID: VC21538635

Molecular Formula: C9H21ClN2O2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-aminobutyl)carbamate hydrochloride - 33545-98-1

Description

tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as 4-[(tert-butoxycarbonyl)amino]butan-1-aminium chloride, is a derivative of tert-Butyl N-(4-aminobutyl)carbamate. It is a crucial intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds and as a protecting group for amines. This compound is widely used in medicinal chemistry, agrochemicals, and biological research due to its versatile chemical properties.

Synthesis

The synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride typically involves the reaction of tert-Butyl N-(4-aminobutyl)carbamate with hydrochloric acid. This process converts the carbamate into its hydrochloride salt, which is more stable and easier to handle.

Applications

  • Pharmaceutical Synthesis: It serves as an intermediate in the preparation of pharmacologically active compounds, such as spermidine analogues.

  • Cross-Linking Reagent: Used in various chemical reactions due to its ability to form stable carbamate bonds with amines.

  • Biological Research: Plays a role in the introduction of C4-spacers in biological molecules, facilitating interactions with enzymes and receptors .

Research Findings

Recent studies have highlighted the importance of carbamate derivatives in medicinal chemistry. While tert-Butyl (4-aminobutyl)carbamate hydrochloride itself has not been extensively studied in biological systems, its parent compound, tert-Butyl N-(4-aminobutyl)carbamate, is known for its role in enhancing the nucleophilicity of amino groups, thus facilitating interactions with biological targets.

CAS No. 33545-98-1
Product Name tert-Butyl (4-aminobutyl)carbamate hydrochloride
Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]butylazanium;chloride
Standard InChI InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H
Standard InChIKey GWPFSBFDCMJTSD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCC[NH3+].[Cl-]
Canonical SMILES CC(C)(C)OC(=O)NCCCC[NH3+].[Cl-]
Synonyms 33545-98-1;tert-Butyl(4-aminobutyl)carbamatehydrochloride;N-BOC-1,4-DIAMINOBUTANE-HCl;Boc-DAB*HCl;n-boc-1,4-diaminobutanehydrochloride;N-Boc-putrescine;SCHEMBL2121609;CTK8B3782;MolPort-003-981-815;ANW-43162;MFCD02090802;SBB070572;AKOS007930818;CS18648;AK-38378;OR054938;N(1)-Boc-1,4-diaminobutanehydrochloride;AB0000611;AB1011914;DB-068857;KB-144402;ST2419893;TC-065830;4CH-013238;FT-0084209
PubChem Compound 44828815
Last Modified Aug 15 2023

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